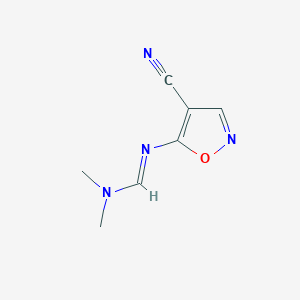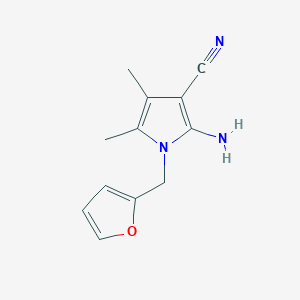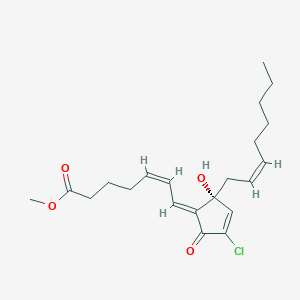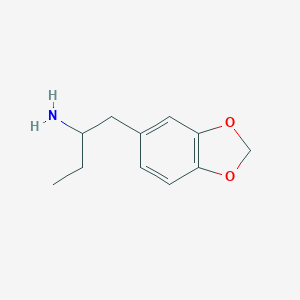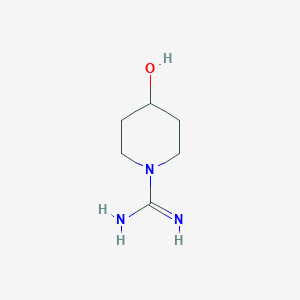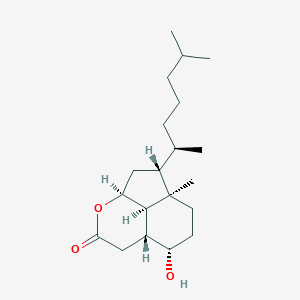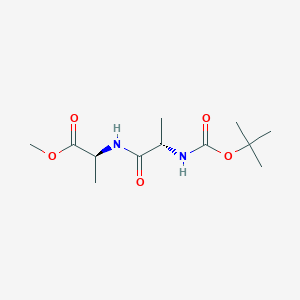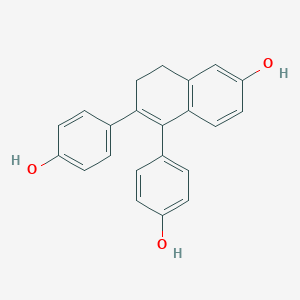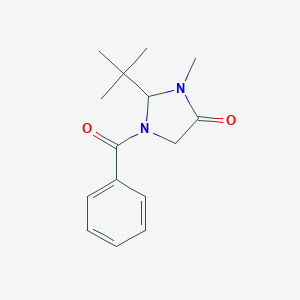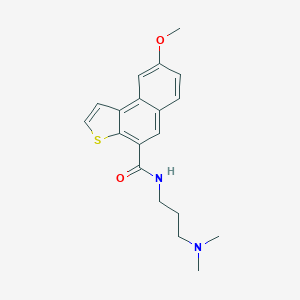![molecular formula C7H16O5 B012256 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol CAS No. 100208-37-5](/img/structure/B12256.png)
2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol, also known as HEME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEME is a clear, colorless liquid that is soluble in water and commonly used as a solvent in chemical reactions.
Mechanism of Action
2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol is a versatile chemical compound that exhibits a range of biochemical and physiological effects. The exact mechanism of action of 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol is not fully understood, but it is believed to act as a stabilizer for proteins and other biomolecules by forming hydrogen bonds with them. 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol is also known to have antioxidant properties, which may contribute to its ability to protect cells and tissues from oxidative damage.
Biochemical and Physiological Effects:
2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol has been shown to have a range of biochemical and physiological effects in various studies. In one study, 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol was found to increase the stability of a protein-based drug, which could potentially improve its efficacy and reduce the risk of side effects. In another study, 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol was found to protect cells from oxidative damage, which could have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol has several advantages as a solvent and stabilizer for lab experiments. It is highly soluble in water, which makes it easy to work with in aqueous solutions. It is also relatively non-toxic and has low volatility, which makes it safe to handle in the lab. However, 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol does have some limitations. It is relatively expensive compared to other solvents, and its stability can be affected by factors such as temperature and pH.
Future Directions
There are several potential future directions for research on 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol. One area of interest is the development of new drugs and therapies that incorporate 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol as a stabilizer or cryoprotectant. Another area of interest is the synthesis of new materials and polymers using 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol as a precursor. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol involves the reaction between ethylene oxide and formaldehyde in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including distillation and chromatography, to obtain pure 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol.
Scientific Research Applications
2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. In the pharmaceutical industry, 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol is used as a solvent for the synthesis of various drugs and as a stabilizer for protein-based drugs. In materials science, 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol is used as a precursor for the synthesis of polymers and resins. In biotechnology, 2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol is used as a cryoprotectant for the preservation of cells and tissues.
properties
CAS RN |
100208-37-5 |
|---|---|
Molecular Formula |
C7H16O5 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
2-[2-[2-(hydroxymethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C7H16O5/c8-1-2-10-3-4-11-5-6-12-7-9/h8-9H,1-7H2 |
InChI Key |
ZZCFMIFSHLELND-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCO)O |
Canonical SMILES |
C(COCCOCCOCO)O |
Other CAS RN |
100208-37-5 |
synonyms |
2-[2-[2-(hydroxymethoxy)ethoxy]ethoxy]ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



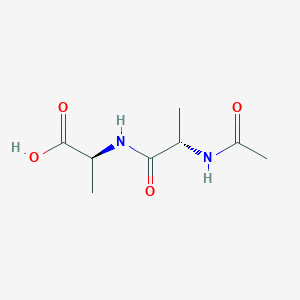
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
